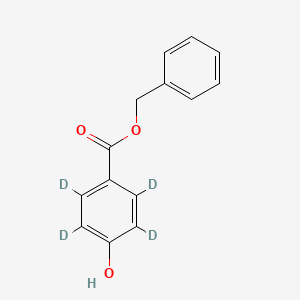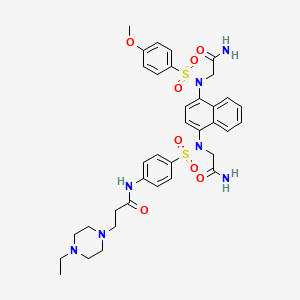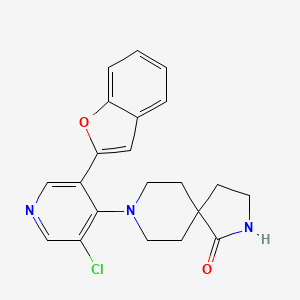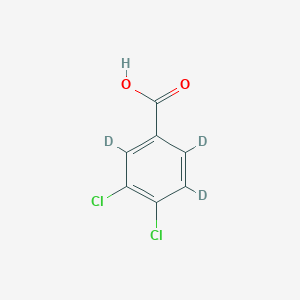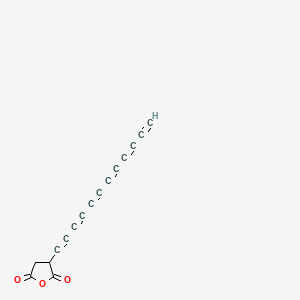
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione;molecular hydrogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione is a complex organic compound characterized by its unique structure, which includes multiple triple bonds and an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of 1,3,5,7,9,11-Dodecahexayne as a precursor . The synthesis process includes:
Formation of the Hexayne Backbone: This step involves the coupling of smaller alkynes to form the hexayne structure.
Cyclization: The linear hexayne undergoes cyclization to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound is still in the experimental stage, with research focusing on optimizing the reaction conditions to improve yield and purity. The use of catalysts and advanced reaction techniques, such as microwave-assisted synthesis, are being explored to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Pharmaceuticals: Its potential biological activity is being explored for the development of new drugs.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which 3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple triple bonds and functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7,9,11-Dodecahexayne: A precursor in the synthesis of the target compound.
Cyclododecahexaene: Another compound with multiple double bonds.
Uniqueness
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione is unique due to its combination of multiple triple bonds and an oxolane ring, which imparts distinct chemical and physical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C16H26O3 |
|---|---|
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
3-dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione;molecular hydrogen |
InChI |
InChI=1S/C16H4O3.11H2/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18;;;;;;;;;;;/h1,14H,13H2;11*1H |
InChI-Schlüssel |
DEDRWPKBQRXUKY-UHFFFAOYSA-N |
Kanonische SMILES |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C#CC#CC#CC#CC#CC#CC1CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



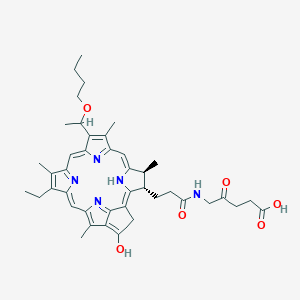


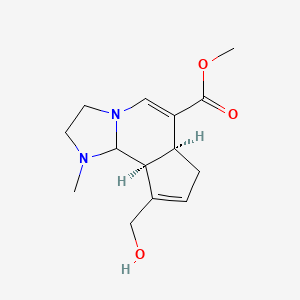

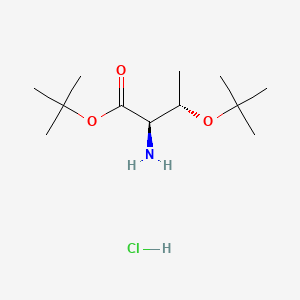
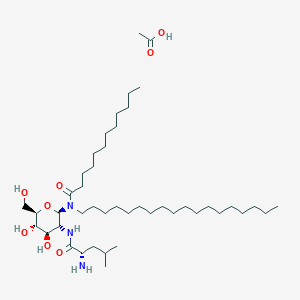

![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
